Boc-dap(Z)-OH

Descripción general

Descripción

“Boc-dap(Z)-OH” is a chemical compound with the molecular formula C16H24N2O5 . It is also known by other names such as “Boc-L-Dap(Z)-Ol”, “benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate”, and "SCHEMBL14497009" . It is used for research and development purposes .

Synthesis Analysis

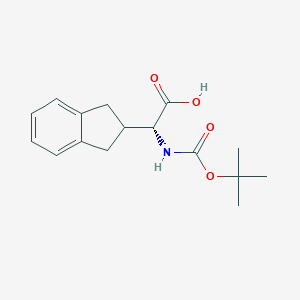

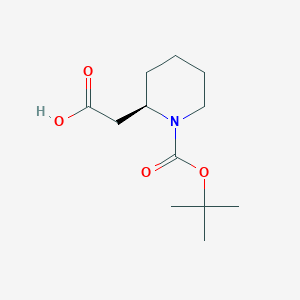

The synthesis of “Boc-dap(Z)-OH” involves several steps. One method involves the Baylis–Hillman reaction, which is a reaction between N-Boc-prolinal and methyl acrylate, followed by a diastereoselective double bond hydrogenation and hydrolysis of the ester function . Another method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular weight of “Boc-dap(Z)-OH” is 324.37 g/mol . The IUPAC name is "benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate" . The InChI is “InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1” and the InChIKey is "JQIQDJDXPRRWIN-ZDUSSCGKSA-N" .

Chemical Reactions Analysis

“Boc-dap(Z)-OH” can be involved in various chemical reactions. For instance, it can be used in the synthesis of Monomethyl auristatin E, which is an inhibitor of tubulin polymerization .

Physical And Chemical Properties Analysis

“Boc-dap(Z)-OH” has a molecular weight of 324.37 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 324.16852187 g/mol and the monoisotopic mass is also 324.16852187 g/mol . The topological polar surface area is 96.9 Ų . The heavy atom count is 23 .

Aplicaciones Científicas De Investigación

Synthesis of Orthogonally Protected Amino Acids : A study by Rao et al. (2006) describes the synthesis of orthogonally protected amino acids like Boc-dap(Z)-OH starting from Fmoc-Asp/Glu. This process is significant in the development of protected amino acids for peptide synthesis (Rao, Tantry, & Babu, 2006).

Hydrothermal Synthesis in Material Science : Wei et al. (2017) explored the hydrothermal synthesis and structural characterization of a new hybrid zinc borate incorporating dap (1,3-diaminopropane). This research contributes to the field of inorganic-organic hybrid materials (Wei et al., 2017).

Anticancer Applications : Drąg-Zalesińska et al. (2015) investigated the anticancer role of newly synthesized betulin derivatives, including Boc-l-Dap(Boc)-OH. This study highlights the potential of these compounds in treating epidermoid carcinoma (Drąg-Zalesińska et al., 2015).

Photocatalytic Applications : Zhu et al. (2019) discussed the construction of a Bi2O2CO3/Bi4O5Br2 heterostructure, using BOC (Bi2O2CO3), for enhanced photocatalytic activity. This research is significant for environmental remediation and energy applications (Zhu et al., 2019).

Peptide Synthesis and Labeling : Shen et al. (2013) reported on the use of orthogonally protected Boc-dap in peptide synthesis and labeling with [(99m)Tc(OH2)3(CO)3]+, demonstrating its potential in developing radiopharmaceuticals (Shen et al., 2013).

Polymer-Albumin Conjugate for Drug Delivery : Dağ et al. (2015) synthesized a polymer-albumin conjugate using Boc protected 1,3-diaminopropan-2-yl acrylate (Ac-DAP-Boc) for the delivery of macromolecular platinum drugs, showcasing applications in targeted cancer therapy (Dağ et al., 2015).

Mecanismo De Acción

Target of Action

Boc-dap(Z)-OH is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of these ADCs are typically cancer cells, where the antibody component of the ADC is designed to bind to a specific antigen on the cancer cell surface .

Mode of Action

The mode of action of Boc-dap(Z)-OH involves its role as a linker in the formation of ADCs . The ADCs are designed to deliver a cytotoxic drug directly to cancer cells while minimizing damage to healthy cells . The Boc-dap(Z)-OH linker is cleavable, allowing the cytotoxic drug to be released once the ADC has bound to its target .

Biochemical Pathways

The biochemical pathways affected by Boc-dap(Z)-OH are those involved in the action of the ADCs. Once the ADC binds to its target antigen on the cancer cell, the linker is cleaved, releasing the cytotoxic drug . This drug can then interfere with cell division and other processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Boc-dap(Z)-OH would be largely determined by the properties of the ADC of which it is a part. Factors such as absorption, distribution, metabolism, and excretion (ADME) would depend on the specific design of the ADC . The goal is typically to maximize the delivery of the cytotoxic drug to the target cells while minimizing exposure to healthy cells .

Result of Action

The result of the action of Boc-dap(Z)-OH, as part of an ADC, is the targeted destruction of cancer cells . By delivering a cytotoxic drug directly to these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action environment of Boc-dap(Z)-OH would be the physiological environment within the body. Factors such as pH, temperature, and the presence of specific enzymes can influence the stability and efficacy of the ADC . The design of the ADC, including the choice of linker, can be optimized to perform effectively under these conditions .

Safety and Hazards

The safety data sheet for “Boc-dap(Z)-OL” suggests that it should be used only for research and development purposes and not for medicinal or household use . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes .

Direcciones Futuras

The synthesis of “Boc-dap(Z)-OH” and its use in various chemical reactions, such as the synthesis of Monomethyl auristatin E, suggest that it has potential applications in various fields of research and industry . However, more research is needed to fully understand its properties and potential applications.

Propiedades

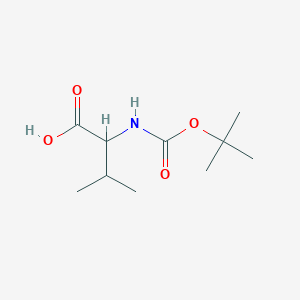

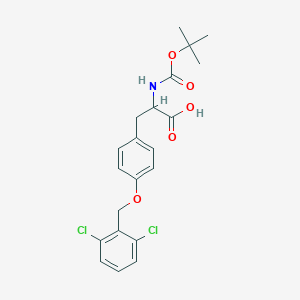

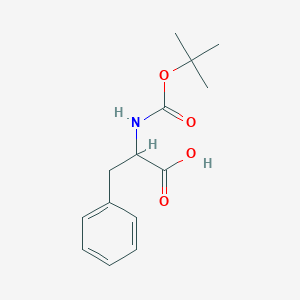

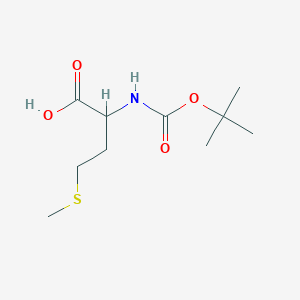

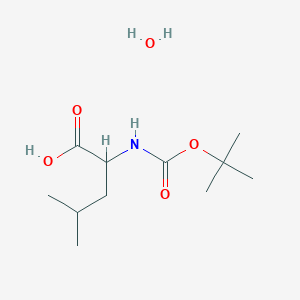

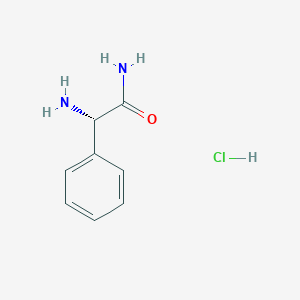

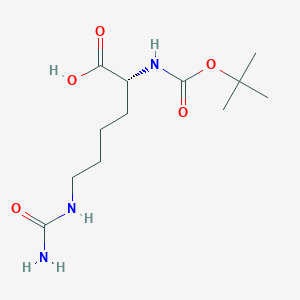

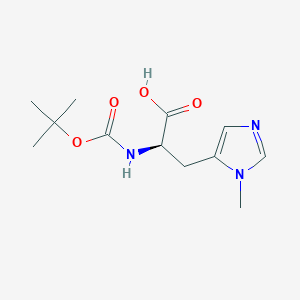

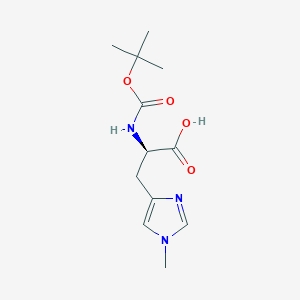

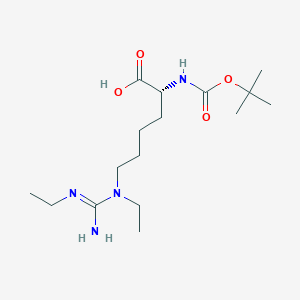

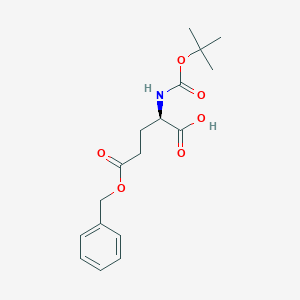

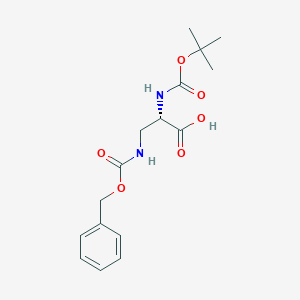

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSMVGTLTVHLK-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984255 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-dap(Z)-OH | |

CAS RN |

65710-57-8 | |

| Record name | 3-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[tert-butoxy(hydroxy)methylidene]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.